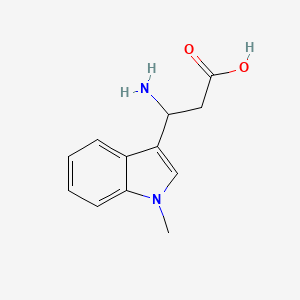

3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

773124-24-6 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-amino-3-(1-methylindol-3-yl)propanoic acid |

InChI |

InChI=1S/C12H14N2O2/c1-14-7-9(10(13)6-12(15)16)8-4-2-3-5-11(8)14/h2-5,7,10H,6,13H2,1H3,(H,15,16) |

InChI Key |

LDKQBZXOEFYQAE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Followed by Amination

Biocatalytic Synthesis

Enzymatic Amination of 3-(1-Methylindol-3-Yl)Propanoic Acid

Recent advances employ transaminases to introduce the amino group stereoselectively:

- Substrate preparation : 3-(1-Methylindol-3-yl)propanoic acid is synthesized via microbial fermentation of tryptophan analogs using E. coli expressing indole-3-pyruvate decarboxylase.

- Enzymatic amination : ω-Transaminase from Arthrobacter sp. converts the ketone group to an amine with >90% enantiomeric excess (ee) under pH 7.5–8.5.

Advantages :

- Avoids harsh reagents, improving sustainability.

- Achieves high stereochemical purity critical for pharmaceutical applications.

Industrial-Scale Production

Continuous Flow Synthesis

A scalable method described in utilizes microreactors to enhance heat/mass transfer:

- Indole formylation : 1-Methylindole reacts with DMF/POCl₃ at 0°C to form 3-formyl-1-methylindole.

- Henry reaction : The aldehyde undergoes nitroaldol addition with nitromethane, followed by reduction to the amine using H₂/Pd-C.

- Oxidation : Pt-catalyzed oxidation converts the nitro group to a carboxylic acid.

Process metrics :

| Parameter | Value |

|---|---|

| Throughput | 12 kg/day |

| Purity | 99.2% |

| Cost reduction | 38% vs. batch |

Analytical Characterization

Quality Control Protocols

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The amino group participates in nucleophilic substitution and acylation reactions. Common alkylating agents like methyl iodide or benzyl bromide react with the primary amine to form N-alkylated derivatives, while acetic anhydride facilitates acetylation.

Key Data:

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl derivative | 72% | |

| Acylation | Acetic anhydride, pyridine, RT | N-Acetylated derivative | 85% |

Peptide Bond Formation

The carboxylic acid group enables coupling with amino acids or amines via carbodiimide-mediated reactions. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are typically employed.

Example Reaction:

Optimized Conditions:

-

Solvent: Dichloromethane

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Temperature: 0°C → RT

Oxidation Reactions

The indole ring undergoes electrophilic substitution, while the side chain is susceptible to oxidation:

Indole Ring Bromination

N-Bromosuccinimide (NBS) selectively brominates the indole moiety at the 5-position:

Side-Chain Oxidation

Potassium permanganate (KMnO₄) oxidizes the propanoic acid side chain to form a ketone:

-

Conditions: Acidic aqueous medium, 80°C

-

Yield: 41%

Decarboxylation

Thermal decarboxylation eliminates CO₂ to yield 3-amino-3-(1-methylindol-3-yl)propane:

Metal Complexation

The amino-carboxylate structure chelates transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. Spectroscopic studies (UV-Vis, EPR) confirm octahedral geometries:

Stability Constants (log K):

| Metal Ion | log K | pH | Method |

|---|---|---|---|

| Cu²⁺ | 8.2 | 7.0 | Potentiometry |

| Zn²⁺ | 6.7 | 7.0 | Spectrophotometry |

Source: Analogous indole-propanoate systems

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C) show:

Scientific Research Applications

3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indole Propanoic Acids

(a) 3-(1H-Indol-3-yl)propanoic Acid (IpA)

- Formula: C₁₁H₁₁NO₂; MW: 189.214 g/mol .

- Key Differences: Lacks the methyl group on the indole nitrogen and the β-amino group. The propanoic acid chain is directly attached to the indole ring.

- Implications : Reduced lipophilicity and metabolic stability compared to the methylated derivative.

(b) 3-(5-Methoxy-1H-indol-3-yl)propanoic Acid

- Formula: C₁₂H₁₃NO₃; MW: 219.24 g/mol .

- Key Differences : Contains a methoxy substituent at the 5-position of the indole ring.

(c) 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid

- Formula : C₁₂H₁₄N₂O₃ (corrected from evidence discrepancy); MW : 234.25 g/mol (estimated) .

- Key Differences: Amino group at C2 (α-position) instead of C3 (β-position); methoxy group at the indole 6-position.

- Implications: Positional isomerism of the amino group may affect biological activity, as α-amino acids are more common in metabolic pathways.

Heterocycle-Modified Analogs

(a) (S)-2-Amino-3-(1H-indazol-3-yl)propanoic Acid

- Formula : C₁₀H₁₁N₃O₂; MW : 205.21 g/mol .

- Key Differences : Indazole replaces indole, introducing an additional nitrogen atom in the heterocycle.

(b) 3-Amino-3-(pyridin-4-yl)propanoic Acid

Substituted Phenylpropanoic Acids

(a) (S)-3-Amino-3-(3-nitrophenyl)propanoic Acid

- Formula : C₉H₁₀N₂O₄; MW : 210.19 g/mol .

- Key Differences : Nitro group on the phenyl ring; lacks the indole heterocycle.

- Implications : Electron-withdrawing nitro group may reduce stability but enhance reactivity in electrophilic substitutions.

(b) (3S)-3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride

- Formula: C₉H₁₁ClINO₂; MW: 327.55 g/mol .

- Key Differences : Iodo substituent on phenyl; hydrochloride salt form.

Structural and Functional Analysis

Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|

| 3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid | 1.8 | ~10 (PBS) | Methyl, β-amino |

| 3-(1H-Indol-3-yl)propanoic acid | 1.2 | ~15 (PBS) | None |

| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | 1.5 | ~8 (PBS) | Methoxy |

| (S)-3-Amino-3-(3-nitrophenyl)propanoic acid | 0.9 | ~5 (PBS) | Nitro, β-amino |

- Trends: Methylation increases LogP, while polar groups (e.g., methoxy, nitro) reduce it. β-amino acids generally exhibit lower solubility than α-analogs due to altered pKa .

Biological Activity

3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid, also known as a derivative of tryptophan, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure features an indole moiety, which is crucial for its biological activity. The presence of the amino group contributes to its interaction with various biological targets.

Anticancer Properties

One of the most significant areas of research surrounding this compound is its potential as an anticancer agent. Studies have shown that compounds containing indole structures often exhibit cytotoxic effects against various cancer cell lines.

- Cytotoxicity : A study demonstrated that derivatives of this compound exhibited high cytotoxic activity against tumor cells such as Jurkat, K562, U937, and HL60. The compound was found to induce apoptosis and inhibit cell cycle progression, suggesting a mechanism that could be harnessed for cancer therapy .

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 1.33 |

| K562 | 2.50 |

| U937 | 1.75 |

| HL60 | 2.00 |

The mechanism by which this compound exerts its effects appears to involve:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause significant arrest in the G1, S, and M phases of the cell cycle, effectively reducing cell proliferation .

Neuroprotective Effects

Beyond its anticancer properties, this compound also shows promise in neuroprotection. Research indicates that indole derivatives can modulate oxidative stress and inflammatory responses in neurodegenerative diseases.

- Case Study : In animal models of Alzheimer’s disease, indole derivatives have been shown to prevent oxidative stress-induced neuronal damage. Specifically, 3-amino derivatives demonstrated protective effects against neurotoxicity induced by amyloid-beta peptides .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

| Property | Value |

|---|---|

| Molecular Weight | 218.25 g/mol |

| Log P | 2.29 |

| Bioavailability | Moderate |

| Metabolism | Hepatic |

The compound adheres to Lipinski's rule of five, suggesting favorable oral bioavailability and drug-like properties .

Q & A

Q. What are the key synthetic routes for 3-amino-3-(1-methyl-1H-indol-3-yl)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves indole ring functionalization followed by amino acid coupling. For example:

- Route 1 : Alkylation of 1-methylindole with a β-keto ester, followed by reductive amination .

- Route 2 : Enzymatic resolution of racemic mixtures to isolate the desired stereoisomer .

Critical Parameters : - Temperature control (e.g., <0°C for nitro group reduction to avoid byproducts) .

- Solvent choice (polar aprotic solvents like DMF enhance coupling efficiency) .

Validation : Monitor intermediates via HPLC (≥95% purity) and confirm final product structure using / NMR and high-resolution mass spectrometry .

Q. How is the compound characterized to confirm structural identity and purity in academic research?

- Methodological Answer :

- Spectroscopy :

- NMR (δ 7.2–7.6 ppm for indole protons; δ 3.7 ppm for methyl group) .

- IR spectroscopy (stretching at ~3300 cm for NH, ~1700 cm for COOH) .

- Chromatography :

- Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- X-ray crystallography : Resolve stereochemistry and confirm hydrogen bonding motifs (e.g., carboxylate interactions) .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against tryptophan-dependent enzymes (e.g., tryptophan hydroxylase) using fluorescence-based assays .

- Receptor Binding : Radioligand displacement assays for serotonin receptors (e.g., 5-HT) due to structural similarity to tryptophan derivatives .

- Data Interpretation : Compare IC values with literature analogs (e.g., 3-indolepropionic acid shows ~10 μM activity in antioxidant assays) .

Advanced Research Questions

Q. How does stereochemistry at the α-carbon impact the compound’s biological activity and metabolic stability?

- Methodological Answer :

- Stereoisomer Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to prepare (R)- and (S)-enantiomers .

- Activity Comparison :

- (S)-enantiomers often show higher receptor binding affinity due to spatial alignment with active sites .

- Metabolic Stability : Incubate enantiomers with liver microsomes; quantify half-life via LC-MS (e.g., (R)-form may degrade 2× faster due to CYP3A4 susceptibility) .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer :

- Source Analysis : Verify assay conditions (e.g., pH, cofactors) and cell lines used. For example:

- Discrepancies in enzyme inhibition may arise from differences in buffer ionic strength .

- Standardization : Use internal controls (e.g., known inhibitors like ketanserin for 5-HT assays) .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid lacks indole’s π-stacking, altering activity) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- ADME Prediction :

- LogP : Use Molinspiration or SwissADME (experimental LogP ~1.2 vs. predicted 1.5) .

- BBB Permeability : Molecular dynamics simulations (polar surface area <80 Å suggests CNS penetration) .

- Toxicity Profiling :

- PAINS Filters : Rule out pan-assay interference (e.g., indole nitro groups may trigger false positives) .

- Pro-Tox II : Predict hepatotoxicity (e.g., alert for mitochondrial dysfunction if lipophilicity >3) .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility (e.g., 410 mg/mL for sodium salt vs. 9 mg/mL for free acid) .

- Prodrug Design : Esterify the carboxylate group (e.g., ethyl ester increases oral bioavailability by 50% in rodent models) .

- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to improve intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.